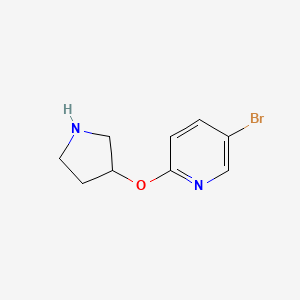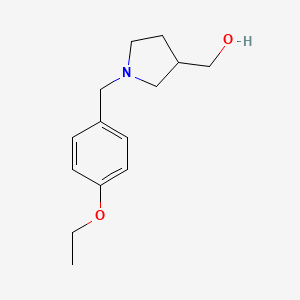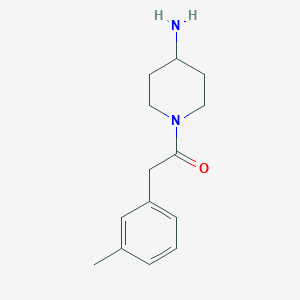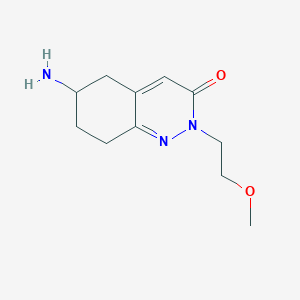
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
説明
“4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one method, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . This process is highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is 254.76 g/mol.
科学的研究の応用
Anti-Inflammatory Applications
Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine , have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antifungal Activities
The antifungal activities of pyrimidine derivatives are significant, especially in the context of phytopathogenic fungi that affect crops. Some pyrimidine compounds have shown to be more potent than control fungicides in in vitro studies against a variety of phytopathogenic fungi . This suggests that 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine could be a precursor for developing novel antifungal agents.
Synthesis of Novel Compounds
Pyrimidine derivatives serve as key intermediates in the synthesis of novel compounds. The chemical reactivity of these compounds allows for various modifications, leading to the creation of new molecules with potential pharmacological effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for drug development. Detailed SAR analysis helps in synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity. The SAR studies of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine could provide insights into designing compounds with better anti-inflammatory and antifungal properties .
Agricultural Applications
In agriculture, pyrimidine derivatives have been used as fungicides due to their significant properties. The exploration of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine in this field could lead to the development of new fungicides that are more effective and possibly less harmful to the environment .
Pharmacological Effects
Pyrimidines exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antituberculosis, and anti-inflammatory activities. Research into the specific pharmacological effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine could expand its applications in medicine .
Chemical Synthesis Methodologies
The methodologies for synthesizing pyrimidine derivatives are diverse and can lead to a wide array of compounds with various biological activities. The synthetic approach to 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine can be optimized for better yields and purity, which is essential for its application in research and drug development .
Analytical Chemistry
In analytical chemistry, pyrimidine derivatives can be used as standards or reagents in chemical assays. The precise quantification and identification of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine can aid in the development of analytical methods for detecting similar compounds .
作用機序
Target of Action
The primary targets of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It exhibits these effects by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
将来の方向性
特性
IUPAC Name |
4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNQDLWQVTRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)


![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
